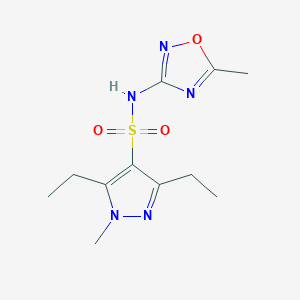![molecular formula C18H28N4O2 B7682343 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth and neurodegeneration. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to have various biochemical and physiological effects in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response against cancer cells. In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to reduce oxidative stress, inflammation, and neuronal cell death, and improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
Orientations Futures
Future research on 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide's potential as a combination therapy with chemotherapy drugs should also be further investigated. Additionally, the development of more potent and selective 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide analogs could enhance its therapeutic potential and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the reaction of 4-aminobenzamide with N-(2-chloroethyl)morpholine hydrochloride and 4-piperidone hydrochloride in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide.
Applications De Recherche Scientifique
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation in the brain. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c19-18(23)15-1-3-16(4-2-15)20-17-5-7-21(8-6-17)9-10-22-11-13-24-14-12-22/h1-4,17,20H,5-14H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBITWBVWACJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)C(=O)N)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)

![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)